molecular formula C19H23N5O2S B10990647 N-(5-Cyclopropyl-1,3,4-thiadiazol-2-YL)-nalpha-(1-pyrrolidinylcarbonyl)-L-phenylalaninamide

N-(5-Cyclopropyl-1,3,4-thiadiazol-2-YL)-nalpha-(1-pyrrolidinylcarbonyl)-L-phenylalaninamide

Cat. No.: B10990647
M. Wt: 385.5 g/mol
InChI Key: KKFDRGQTKJOYFV-HNNXBMFYSA-N
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Description

N-(5-Cyclopropyl-1,3,4-thiadiazol-2-YL)-nalpha-(1-pyrrolidinylcarbonyl)-L-phenylalaninamide is a synthetic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Cyclopropyl-1,3,4-thiadiazol-2-YL)-nalpha-(1-pyrrolidinylcarbonyl)-L-phenylalaninamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions using reagents like diazomethane or cyclopropylcarbinol.

    Coupling with L-Phenylalanine: The final step involves coupling the thiadiazole derivative with L-phenylalanine using peptide coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(5-Cyclopropyl-1,3,4-thiadiazol-2-YL)-nalpha-(1-pyrrolidinylcarbonyl)-L-phenylalaninamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the thiadiazole ring can lead to the formation of thiadiazoline derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiadiazoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-Cyclopropyl-1,3,4-thiadiazol-2-YL)-nalpha-(1-pyrrolidinylcarbonyl)-L-phenylalaninamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity and downstream signaling pathways.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Cyclopropyl-1,3,4-thiadiazol-2-YL)-nalpha-(1-pyrrolidinylcarbonyl)-L-tyrosinamide
  • N-(5-Cyclopropyl-1,3,4-thiadiazol-2-YL)-nalpha-(1-pyrrolidinylcarbonyl)-L-tryptophanamid

Uniqueness

N-(5-Cyclopropyl-1,3,4-thiadiazol-2-YL)-nalpha-(1-pyrrolidinylcarbonyl)-L-phenylalaninamide is unique due to its specific structural features, such as the presence of the cyclopropyl group and the thiadiazole ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H23N5O2S

Molecular Weight

385.5 g/mol

IUPAC Name

N-[(2S)-1-[(5-cyclopropyl-1,3,4-thiadiazol-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-1-carboxamide

InChI

InChI=1S/C19H23N5O2S/c25-16(21-18-23-22-17(27-18)14-8-9-14)15(12-13-6-2-1-3-7-13)20-19(26)24-10-4-5-11-24/h1-3,6-7,14-15H,4-5,8-12H2,(H,20,26)(H,21,23,25)/t15-/m0/s1

InChI Key

KKFDRGQTKJOYFV-HNNXBMFYSA-N

Isomeric SMILES

C1CCN(C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=NN=C(S3)C4CC4

Canonical SMILES

C1CCN(C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=NN=C(S3)C4CC4

Origin of Product

United States

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